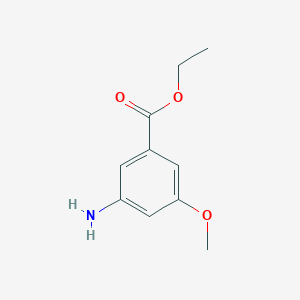

3-Amino-5-metoxibenzoato de etilo

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-methoxybenzoate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact 3D structure is not available in the sources I found.Physical and Chemical Properties Analysis

Ethyl 3-amino-5-methoxybenzoate has a molecular weight of 195.21500 g/mol . Unfortunately, the available sources do not provide further information on its physical and chemical properties .Aplicaciones Científicas De Investigación

Farmacología: Agente antimicrobiano y anticancerígeno

El 3-amino-5-metoxibenzoato de etilo ha sido explorado por su potencial en farmacología, particularmente como un agente antimicrobiano y anticancerígeno. Sirve como precursor en la síntesis de compuestos que exhiben actividades antibacterianas y antifúngicas significativas in vitro . Además, los derivados de este compuesto han mostrado promesa en estudios anticancerígenos, particularmente contra líneas celulares de cáncer de pulmón humano .

Síntesis orgánica: Intermediario para compuestos heterocíclicos

En química orgánica, el this compound se utiliza como intermedio para la síntesis de varios compuestos heterocíclicos. Estos compuestos son cruciales para el desarrollo de productos farmacéuticos con diversas actividades biológicas .

Ciencia de los materiales: Síntesis de polímeros y resinas

El papel del compuesto en la ciencia de los materiales incluye la síntesis de polímeros y resinas. Su estructura química le permite incorporarse a marcos moleculares más grandes, que pueden usarse para crear nuevos materiales con propiedades específicas para aplicaciones industriales .

Química analítica: Cromatografía y espectroscopia

En química analítica, el this compound se utiliza en cromatografía y espectroscopia como un compuesto estándar o de referencia. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos analíticos .

Investigación bioquímica: Estudios de inhibición enzimática

Este compuesto también es significativo en la investigación bioquímica, donde se utiliza en estudios de inhibición enzimática. Puede ayudar a comprender la interacción entre enzimas e inhibidores potenciales, lo cual es vital para el descubrimiento y desarrollo de fármacos .

Aplicaciones ambientales: Estudios de degradación

Las aplicaciones ambientales del this compound incluyen estudios de degradación para comprender su comportamiento e impacto en los ecosistemas. La investigación en esta área puede conducir a mejores prácticas de gestión de residuos y esfuerzos de conservación ambiental .

Química medicinal: Diseño y descubrimiento de fármacos

En química medicinal, es un valioso bloque de construcción para el diseño y descubrimiento de fármacos. Sus grupos funcionales amina y éster son manijas versátiles para modificaciones químicas, lo que lleva a la creación de nuevos agentes terapéuticos .

Educación química: Enseñanza de la síntesis orgánica

Por último, el this compound se utiliza en la educación química, particularmente en la enseñanza de la síntesis orgánica. Sus reacciones y transformaciones proporcionan un contexto práctico para que los estudiantes aprendan sobre varios principios de química orgánica .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-amino-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZABNGFENJWHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729239 | |

| Record name | Ethyl 3-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915403-19-9 | |

| Record name | Ethyl 3-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

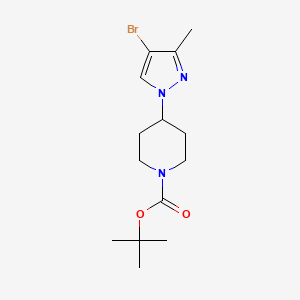

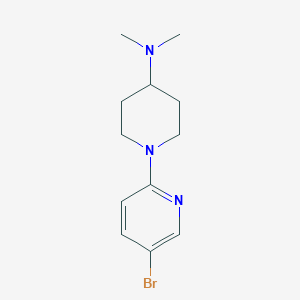

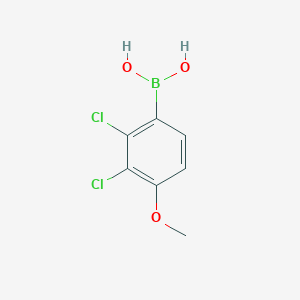

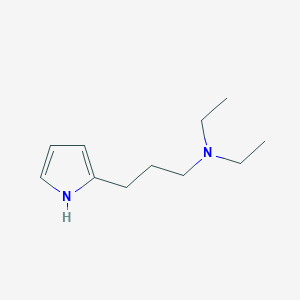

Synthesis routes and methods

Procedure details

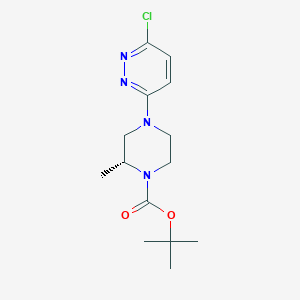

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

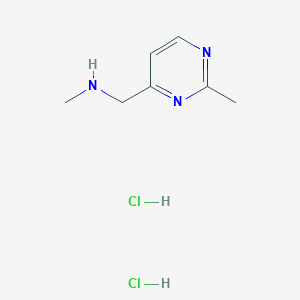

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1396812.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)

![(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride](/img/structure/B1396814.png)

![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)